molecular formula C10H8O4S B3368052 2-Hydroxynaphthalene-5-sulfonic acid CAS No. 20386-27-0

2-Hydroxynaphthalene-5-sulfonic acid

Cat. No.: B3368052
CAS No.: 20386-27-0
M. Wt: 224.23 g/mol
InChI Key: SCOSSUFXFMVRJQ-UHFFFAOYSA-N
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Description

2-Hydroxynaphthalene-5-sulfonic acid is an organic compound derived from naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) at the 2-position and a sulfonic acid group (-SO3H) at the 5-position on the naphthalene ring. It is a colorless to pale yellow crystalline solid that is soluble in water and commonly used in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxynaphthalene-5-sulfonic acid can be synthesized through the sulfonation of 2-naphthol. The process involves the reaction of 2-naphthol with sulfuric acid, which introduces the sulfonic acid group at the desired position. The reaction conditions typically include heating the mixture to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where 2-naphthol is reacted with sulfuric acid in large reactors. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxynaphthalene-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxynaphthalene-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxynaphthalene-5-sulfonic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxynaphthalene-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of certain dyes and pigments that require precise structural features .

Properties

IUPAC Name

6-hydroxynaphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6,11H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOSSUFXFMVRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365314
Record name 2-Hydroxynaphthalene-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20386-27-0
Record name 6-Hydroxy-1-naphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020386270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxynaphthalene-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-1-NAPHTHALENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96AT334XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxynaphthalene-5-sulfonic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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